[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate
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Overview
Description
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate, also known as adenosine 5’-monophosphate, is a nucleotide that plays a crucial role in various biological processes. It is a component of RNA and is involved in energy transfer through its conversion to ATP (adenosine triphosphate) and ADP (adenosine diphosphate).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate typically involves the phosphorylation of adenosine. One common method is the reaction of adenosine with phosphoric acid in the presence of a condensing agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound often involves enzymatic synthesis using adenosine kinase, which catalyzes the transfer of a phosphate group from ATP to adenosine, forming adenosine 5’-monophosphate .
Chemical Reactions Analysis
Types of Reactions
Oxidation: [(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate can undergo oxidation reactions to form inosine monophosphate.
Reduction: It can be reduced to form deoxyadenosine monophosphate.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Inosine monophosphate.
Reduction: Deoxyadenosine monophosphate.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate is used as a precursor in the synthesis of other nucleotides and nucleosides .
Biology
In biological research, it is used to study cellular energy transfer and signal transduction pathways. It is also a key component in the study of RNA synthesis and function .
Medicine
In medicine, this compound is used in the development of antiviral and anticancer drugs. It is also used in diagnostic assays to measure enzyme activities related to nucleotide metabolism .
Industry
Industrially, it is used in the production of flavor enhancers and as a supplement in animal feed to promote growth and health .
Mechanism of Action
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate exerts its effects primarily through its role in energy transfer. It is converted to ATP, which is the primary energy currency of the cell. ATP is used in various cellular processes, including muscle contraction, protein synthesis, and cell division .
Comparison with Similar Compounds
Similar Compounds
Adenosine diphosphate (ADP): Similar in structure but contains two phosphate groups.
Adenosine triphosphate (ATP): Contains three phosphate groups and is the primary energy carrier in cells.
Inosine monophosphate (IMP): Similar structure but with a hypoxanthine base instead of adenine.
Uniqueness
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate is unique due to its role as a precursor in the synthesis of ATP and its involvement in various metabolic pathways. Its ability to be converted into different nucleotides makes it a versatile compound in both biological and chemical research .
Properties
Molecular Formula |
C10H14N5O8P |
---|---|
Molecular Weight |
363.22 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21/h2-6,9,16-17H,1H2,(H2,11,14,18)(H2,19,20,21)/t3-,4?,5-,6-,9-/m1/s1 |
InChI Key |
GZEMJRJMFKPWHB-AAXBYFMASA-N |
Isomeric SMILES |
C1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
Canonical SMILES |
C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O |
Origin of Product |
United States |
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